![molecular formula C16H20FNO3 B2482598 N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide CAS No. 2411265-67-1](/img/structure/B2482598.png)
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in 1992 by scientists at the pharmaceutical company, Fujisawa (now Astellas Pharma). Since then, FTY720 has been studied for its potential applications in multiple sclerosis, cancer, and other diseases.
作用机制
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide exerts its effects by binding to sphingosine-1-phosphate (S1P) receptors. S1P is a signaling molecule that regulates various physiological processes, including immune cell migration, angiogenesis, and cell survival. N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide binds to S1P receptors and causes the internalization of the receptor, leading to the sequestration of immune cells in lymphoid tissues. This sequestration of immune cells prevents their migration to inflamed tissues, which can help reduce inflammation.
Biochemical and physiological effects:
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been found to have several biochemical and physiological effects. The compound has been shown to reduce the number of circulating lymphocytes, which can help reduce inflammation. N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been found to have neuroprotective effects by promoting the survival of neurons.
实验室实验的优点和局限性
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has several advantages for use in lab experiments. The compound has been extensively studied, and its mechanism of action is well understood. N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are some limitations to the use of N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide in lab experiments. The compound has a short half-life, which can make it difficult to maintain consistent levels in the body. Additionally, N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been found to have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide. One potential application is in the treatment of multiple sclerosis. N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been shown to reduce the frequency of relapses in patients with multiple sclerosis, and further studies are needed to determine the long-term effects of N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide on disease progression. Another potential application is in the treatment of cancer. N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been found to have anti-cancer properties, and future studies could investigate the use of N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide in combination with other cancer treatments. Additionally, N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been found to have neuroprotective effects, and further studies could investigate the use of N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide in the treatment of neurodegenerative diseases.
合成方法
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide is synthesized through a multistep process that involves the reaction of various chemicals. The synthesis method involves the use of 4-fluorophenol, 3-chloropropylamine hydrochloride, and 2-methoxyethylamine hydrochloride as starting materials. The reaction involves the formation of an amide bond between the 3-chloropropylamine and 4-fluorophenol, followed by the addition of 2-methoxyethylamine to form the final product.
科学研究应用
N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to have immunomodulatory, anti-inflammatory, and anti-cancer properties. Studies have shown that N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide can inhibit the migration of immune cells to inflamed tissues, which can help reduce inflammation. N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide has also been found to have anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells.
属性
IUPAC Name |
N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-3-5-16(19)18(11-13-20-2)10-4-12-21-15-8-6-14(17)7-9-15/h6-9H,4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOXLMWYMITCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCCOC1=CC=C(C=C1)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

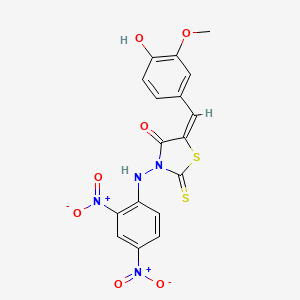
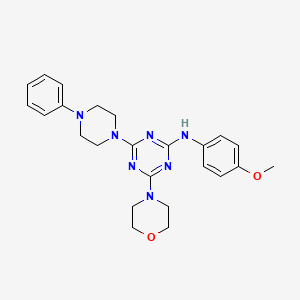
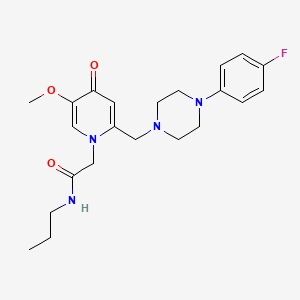
![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)
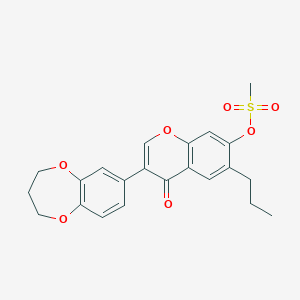
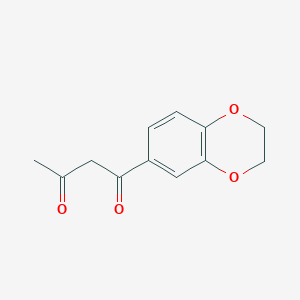
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea](/img/structure/B2482524.png)
![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)
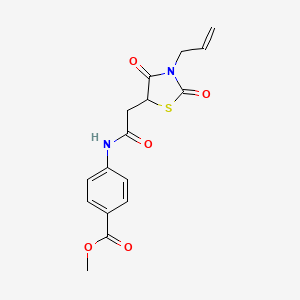

![N-[2-Methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2482531.png)
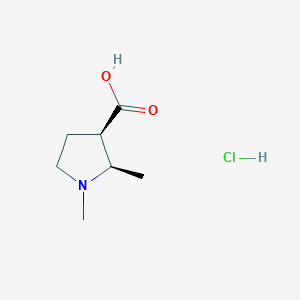
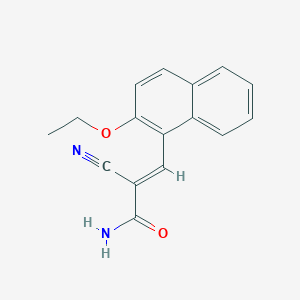
![methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2482537.png)